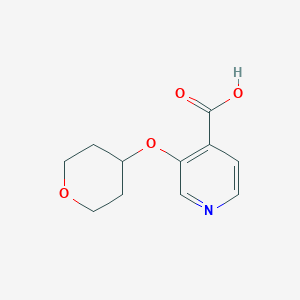

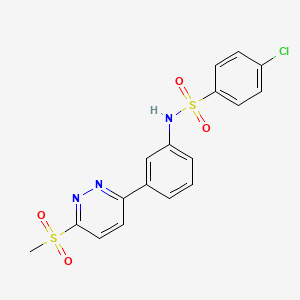

![molecular formula C22H31N5OS B2480168 2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-isopropylphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886911-15-5](/img/structure/B2480168.png)

2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-isopropylphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiazolo[3,2-b][1,2,4]triazole derivatives are notable for their varied pharmacological properties and serve as a core structure for the development of new compounds with potential biological activities. These compounds have been synthesized and evaluated for their anti-inflammatory, analgesic, and antimicrobial activities among others, reflecting the broad interest in their chemistry and therapeutic potential (Tozkoparan et al., 1999; Tozkoparan et al., 2000; Tozkoparan et al., 2004).

Synthesis Analysis

The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives typically involves a multi-step process, starting from the condensation of 3-aryl-5-mercapto-1,2,4-triazoles with chloroacetic acid and aromatic aldehydes. This process is followed by Michael addition of cyclic secondary amines to obtain various substituted thiazolo[3,2-b]-1,2,4-triazole-5-ols. These methodologies showcase the versatility and adaptability of synthetic routes for creating a wide array of derivatives with potential biological activities (Tozkoparan et al., 1999).

Molecular Structure Analysis

The structural characterization of thiazolo[3,2-b][1,2,4]triazole derivatives is commonly achieved through spectral and elemental analyses. X-ray crystallography provides detailed insights into the molecular conformation, revealing interactions such as hydrogen bonding and π-π stacking which can influence the biological activity of these compounds (Gündoğdu et al., 2017; Kariuki et al., 2021).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including Michael addition and reactions with electrophilic reagents, allowing for further functionalization and derivation. Such chemical versatility is crucial for the synthesis of compounds with enhanced or tailored pharmacological profiles (Sun et al., 2000; Tozkoparan et al., 2004).

Physical Properties Analysis

The physical properties of thiazolo[3,2-b][1,2,4]triazole derivatives, such as melting points and solubility, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for further development as pharmaceutical agents, affecting formulation, stability, and bioavailability considerations (Tozkoparan et al., 1999; Gündoğdu et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of thiazolo[3,2-b][1,2,4]triazole derivatives are critical for their pharmacological activity. These properties can be modulated through the introduction of different substituents, enabling the exploration of structure-activity relationships and the optimization of biological activity (Lesyk et al., 2007; Amir et al., 2007).

科学的研究の応用

Synthesis and Anti-Inflammatory Activity

A study by Tozkoparan et al. (1999) explored the synthesis of Thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones, compounds structurally related to 2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-isopropylphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol. These compounds were evaluated for their anti-inflammatory activities, showing potential therapeutic applications in inflammatory conditions (Tozkoparan et al., 1999).

Antioxidative Stress Properties

In 2005, Aktay et al. investigated a series of thiazolo[3,2-b]-1,2,4-triazoles for their role in preventing ethanol-induced oxidative stress in the liver and brain of mice. This suggests a potential application in managing oxidative stress-related conditions (Aktay et al., 2005).

Antimicrobial and Antitumor Properties

Patel et al. (2012) synthesized thiazolidinone derivatives, including those structurally similar to the compound , and evaluated them for antimicrobial activity against various bacterial and fungal strains. This indicates the compound's potential use in treating microbial infections (Patel et al., 2012). Additionally, Holota et al. (2021) investigated thiazolo-[3,2-b][1,2,4]triazole-6-ones for anticancer properties, suggesting possible applications in cancer therapy (Holota et al., 2021).

Analgesic Properties

Tozkoparan et al. (2004) synthesized and characterized compounds similar to 2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-isopropylphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol, assessing their analgesic and anti-inflammatory properties. These findings suggest potential applications in pain management (Tozkoparan et al., 2004).

特性

IUPAC Name |

2-ethyl-5-[(4-ethylpiperazin-1-yl)-(4-propan-2-ylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N5OS/c1-5-18-23-22-27(24-18)21(28)20(29-22)19(26-13-11-25(6-2)12-14-26)17-9-7-16(8-10-17)15(3)4/h7-10,15,19,28H,5-6,11-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKLQSPMHNTUMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCN(CC4)CC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-isopropylphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

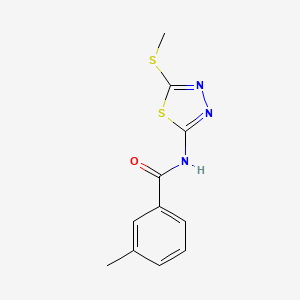

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzofuran-2-carboxamide](/img/structure/B2480085.png)

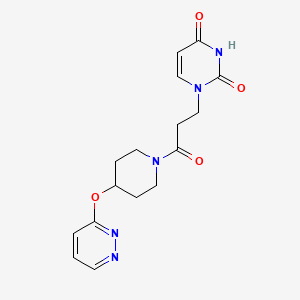

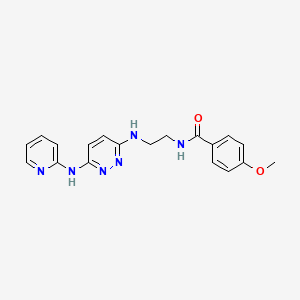

![5-methyl-2-(phenylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B2480087.png)

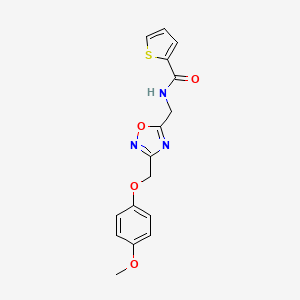

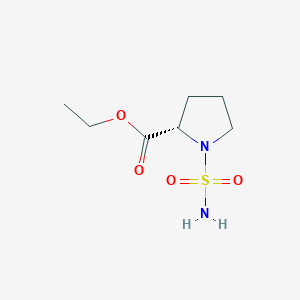

![2-ethoxy-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}naphthalene-1-carboxamide](/img/structure/B2480089.png)

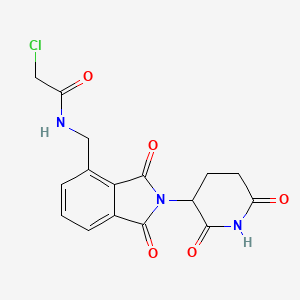

![2-Chloro-5-[4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]sulfonylpyridine](/img/structure/B2480096.png)

![1-[(4-Methanesulfonylphenyl)methyl]-3-methylurea](/img/structure/B2480106.png)